molecular formula C18H14F3N3S B2564637 4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide CAS No. 478048-12-3

4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide

Cat. No.: B2564637
CAS No.: 478048-12-3
M. Wt: 361.39
InChI Key: HASGMXVNQVRBRM-UHFFFAOYSA-N
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Description

4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a phenyl group at position 3, a trifluoromethyl group at position 6, and a 4-methylbenzylthio moiety at position 3.

Properties

IUPAC Name

5-[(4-methylphenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3S/c1-12-7-9-13(10-8-12)11-25-17-15(18(19,20)21)23-24-16(22-17)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASGMXVNQVRBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the sulfide linkage through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The trifluoromethyl group and the sulfide linkage play crucial roles in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide and related triazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Use Reference
This compound C₁₉H₁₆F₃N₃S 399.41 3-phenyl, 6-CF₃, 5-(4-methylbenzylthio) Not explicitly stated
3-Phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl sulfide C₁₇H₁₀F₆N₃S 426.34 3-phenyl, 6-CF₃, 5-(3-(trifluoromethyl)phenylthio) Structural analog; no activity data
N'-Methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide C₁₆H₁₈F₃N₅O 353.34 3-phenyl, 6-CF₃, 5-pentanohydrazide Discontinued; no activity data
Metsulfuron-methyl (Herbicide) C₁₄H₁₅N₅O₆S 381.36 4-methoxy-6-methyl-triazine, sulfonylurea bridge Herbicide (ALS inhibitor)
Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-benzothiophene-3-carboxylate C₂₃H₂₀F₃N₃O₃S₂ 543.60 Thienopyridine fused with triazine, trifluoromethyl, ethyl ester No explicit data; structural complexity
N-{2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl}-3-(trifluoromethyl)aniline C₂₀H₁₆F₃N₃S 402.44 6-methyl-triazine, benzylthio, trifluoromethyl aniline No explicit data

Key Observations:

Structural Variations: The trifluoromethyl group at position 6 is a common feature in many analogs, enhancing resistance to metabolic degradation . Sulfide vs. Substituent Position: The 4-methylbenzyl group in the target compound provides steric bulk compared to the 3-(trifluoromethyl)phenyl group in ’s analog, which could influence target binding .

Biological Activity: Triazine-based sulfonylureas (e.g., metsulfuron-methyl) are potent herbicides targeting acetolactate synthase (ALS) . The target compound’s lack of a sulfonylurea bridge suggests divergent mechanisms. Antimicrobial triazine derivatives (e.g., ’s quinoline-carboxamides) highlight the scaffold’s versatility, though the target compound’s sulfide group may limit direct antimicrobial utility .

Physicochemical Properties: The target compound’s molecular weight (399.41 g/mol) and lipophilic trifluoromethyl group suggest moderate bioavailability, aligning with agrochemical design principles .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows established routes for triazine-thioether formation, as seen in analogs like 3-(trifluoromethyl)phenyl sulfide .
  • Unmet Potential: While sulfonylurea triazines dominate herbicide research, the sulfide variant’s unique properties warrant exploration in drug discovery (e.g., kinase inhibition or antimicrobial applications) .
  • Limitations : Lack of explicit activity data for the target compound necessitates further empirical studies to validate hypothesized applications.

Biological Activity

The compound 4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide (CAS number: 478048-12-3) is a member of the triazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Basic Information

  • Chemical Formula : C18H14F3N3S
  • Molecular Weight : 361.39 g/mol
  • Purity : >90%

Structure

The compound features a triazine ring substituted with trifluoromethyl and phenyl groups, as well as a methylbenzyl moiety, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar triazine structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds structurally related to this compound have demonstrated broad-spectrum antibacterial effects. A study highlighted that related compounds showed minimum inhibitory concentrations (MIC) ranging from 3.90 μg/mL against Escherichia coli to 7.81 μg/mL against Salmonella typhi .

The mechanism of action for triazine derivatives typically involves:

  • Inhibition of Protein Synthesis : This is often linked to their ability to disrupt bacterial ribosomal function.
  • Biofilm Disruption : Some studies have shown that these compounds can inhibit biofilm formation in pathogenic bacteria like Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in treating biofilm-associated infections .

Cytotoxicity

While the antimicrobial potential is promising, the cytotoxic effects on human cells must also be considered. The compound's cytotoxicity profile remains under-researched; however, related studies indicate varying degrees of cytotoxic effects based on structural modifications.

Study 1: Antibacterial Efficacy

A recent investigation into triazine derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study reported:

  • MIC values for MRSA at concentrations as low as 15.625 μM, indicating potent activity compared to standard antibiotics like ciprofloxacin .

Study 2: Antifungal Properties

Another study evaluated the antifungal activity of triazine derivatives, revealing that certain compounds demonstrated effective inhibition against Aspergillus flavus with MIC values around 15.62 μg/mL. This suggests that the compound could be explored further for antifungal applications .

Summary of Biological Activities

Activity TypeTest OrganismMIC (μg/mL)Reference
AntibacterialE. coli3.90
AntibacterialS. aureus15.625
AntifungalA. flavus15.62
Biofilm InhibitionMRSA62.216–124.432

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